molecular formula C8H5F3N2O3 B12089815 4-Nitro-2-(trifluoromethyl)benzamide

4-Nitro-2-(trifluoromethyl)benzamide

Cat. No.: B12089815
M. Wt: 234.13 g/mol
InChI Key: PHNSHHZAOZKADC-UHFFFAOYSA-N
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Description

4-Nitro-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5F3N2O3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(trifluoromethyl)benzamide typically involves the nitration of 2-(trifluoromethyl)benzoic acid. The process begins with the treatment of 2-(trifluoromethyl)benzoic acid with concentrated sulfuric acid, followed by the addition of fuming nitric acid dropwise. The reaction mixture is stirred and heated to facilitate the nitration process .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process involving the fluorination of p-methyl trichlorotoluene, nitration with mixed acid, chlorination, and subsequent ammonolysis . This method is advantageous due to its cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitro-2-(trifluoromethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Nitro-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

  • 4-Nitro-3-(trifluoromethyl)benzoic acid
  • 2-Nitro-4-(trifluoromethyl)benzamide
  • 4-Nitro-2-(trifluoromethyl)benzoic acid

Comparison: 4-Nitro-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzamide core. This arrangement imparts distinct chemical and biological properties compared to its isomers and analogs. For instance, the ortho positioning of the trifluoromethyl group in this compound results in steric interactions that influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

4-nitro-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O3/c9-8(10,11)6-3-4(13(15)16)1-2-5(6)7(12)14/h1-3H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNSHHZAOZKADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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